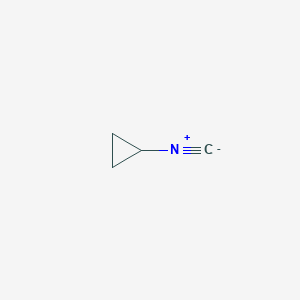
Cyclopropyl isocyanide
Overview
Description
Cyclopropyl isocyanide is a chemical compound with the molecular formula C4H5N and a formula weight of 67.09 . It is also known by other synonyms such as CYCLOPROPYL ISOCYANIDE, Cyclopropane isocarbonitrile, CYCLOPROPYLISONITRILE, ISOCYANOCYCLOPROPANE .
Synthesis Analysis
A more sustainable synthesis of isocyanides, including Cyclopropyl isocyanide, has been reported. The reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes .Molecular Structure Analysis
Isocyanides, including Cyclopropyl isocyanide, exhibit unique C-centered lone pair and * π orbitals . This unique structure enables diverse radical and multicomponent reactions .Chemical Reactions Analysis
The four-component reaction of isocyanides (U-4CR) was introduced in 1958 . This one-pot reaction is accomplished just by mixing amines, carbonyl compounds, suitable acids, and isocyanides . The U-4CR can convert almost all combinations of educts into their products .Physical And Chemical Properties Analysis
Cyclopropyl isocyanide is a highly versatile organometallic compound . Central to its reactivity is the presence of two orthogonally reactive carbons, a highly nucleophilic “carbanion” inductively stabilized by a carbene-like isocyanide carbon .Scientific Research Applications
Microwave Spectroscopy
Isocyanocyclopropane has been extensively studied using microwave spectroscopy . The microwave spectrum of the normal isotopic species of isocyanocyclopropane and its three unique mono‐substituted 13 C isotopic varieties have been investigated in their natural isotopic abundances . This research has provided valuable insights into the structure and π conjugation of isocyanocyclopropane .
Structural Analysis
The structural parameters of isocyanocyclopropane have been determined through extensive research . These parameters include the bond lengths and angles, which are crucial for understanding the chemical behavior of the compound .
Frontier Molecular Orbital Model
The structural parameters of isocyanocyclopropane have been interpreted in terms of a frontier molecular orbital model for the π conjugation of the cyclopropyl ring . This model helps in understanding the electronic structure of the compound and its reactivity .
Isotopic Abundance Studies
Isocyanocyclopropane and its isotopic varieties have been used in studies of isotopic abundances . These studies provide insights into the natural abundance of different isotopes and their roles in various chemical reactions .
Advanced Catalysis
While there isn’t specific research available on the use of isocyanocyclopropane in advanced catalysis, it’s worth noting that functionalized nanoparticles, which can be prepared with various chemical compounds, have been used in advanced catalysis . It’s possible that future research could explore the potential of isocyanocyclopropane in this area.
Drug Delivery
Similarly, functionalized nanoparticles have been used in drug delivery systems . While isocyanocyclopropane hasn’t been specifically mentioned in this context, its unique properties could make it a candidate for future research in drug delivery applications.
Safety and Hazards
Future Directions
The SN2 nucleophilic substitution reaction is a vital organic transformation used for drug and natural product synthesis . Isocyanides, including Cyclopropyl isocyanide, act as versatile nucleophiles in SN2 reactions with alkyl halides . This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis . This novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis . This reaction greatly expands chemical diversity, nearly doubling the classical amid coupling’s chemical space .
Mechanism of Action
Target of Action
Isocyanocyclopropane, also known as Cyclopropyl Isocyanide, is a chemical compound with the molecular formula C4H5N The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Isocyanocyclopropane involves its interaction with its targets, leading to various changes at the molecular level. The compound has a unique structure, with a linear C–N≡C group inclined at an angle of 123.4±0.6° to the plane of the ring . This structure may influence its interaction with its targets.
Biochemical Pathways
Cyclopropanes are part of larger molecular structures that possess a wide range of biological properties , suggesting that Isocyanocyclopropane might interact with various biochemical pathways
properties
IUPAC Name |
isocyanocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIXWJQKUQVEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374122 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanocyclopropane | |
CAS RN |
58644-53-4 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of cyclopropyl isocyanide?
A1: Cyclopropyl isocyanide is a cyclic compound with the molecular formula C4H5N [, ]. Its structure consists of a three-membered cyclopropyl ring directly attached to an isocyanide functional group (-N≡C). The microwave spectrum and dipole moment of cyclopropyl isocyanide have been studied [].
Q2: How does the structure of cyclopropyl isocyanide relate to its fragmentation behavior?
A2: Studies using metastable transitions and translational energy release from fragmentation patterns suggest that energized [C4H5N]+˙ ions derived from cyclopropyl isocyanide decompose from a mixture of two distinct structures []. This is in contrast to several other precursors forming [C4H5N]+˙ ions, which appear to decompose from a common structure or mixture.
Q3: Can cyclopropyl isocyanide be used in the synthesis of other compounds?
A3: Yes, α-metalated cyclopropyl isocyanides, specifically 1-lithiocyclopropyl isocyanides, react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes [, ]. These spirocyclic compounds serve as valuable intermediates and can be further hydrolyzed under acidic or basic conditions to produce (1-aminocyclopropyl)methanols or N-[1-(hydroxymethyl)cyclopropyl]formamides, respectively. These products can be subsequently transformed into 2-substituted cyclobutanones.
Q4: Are there any known metal complexes involving cyclopropyl isocyanide?
A4: Yes, the complex [(cyclopropyl isocyanide)Cr(CO)5] has been synthesized and characterized []. This complex demonstrates the ability of cyclopropyl isocyanide to act as a ligand, coordinating to transition metals like chromium.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



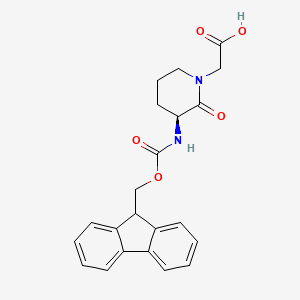
![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)
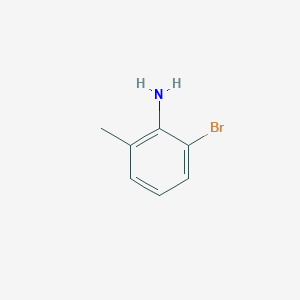
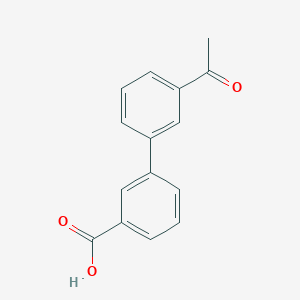
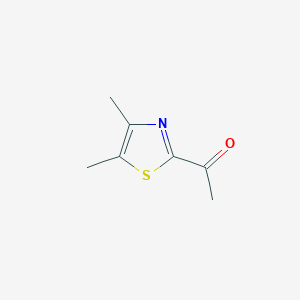
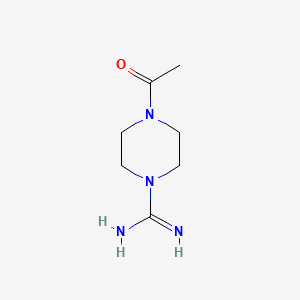

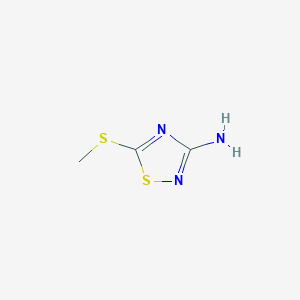
![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)
